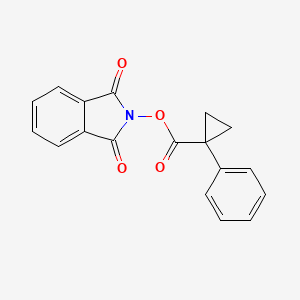![molecular formula C13H13FO B13576739 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a 4-fluorophenyl group is attached to a spiro[33]heptan-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one can be achieved through a strain-relocating semipinacol rearrangement. This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition to the cyclopropanone formed in situ leads to the formation of a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a semipinacol rearrangement, resulting in the formation of the substituted spiro[3.3]heptan-1-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other proteins. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the fluorophenyl group.
3-(4-Chlorophenyl)spiro[3.3]heptan-1-one: A similar compound with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)spiro[3.3]heptan-1-one: A similar compound with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13FO |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13FO/c14-10-4-2-9(3-5-10)11-8-12(15)13(11)6-1-7-13/h2-5,11H,1,6-8H2 |
Clave InChI |
BVYAOSHIUAJXOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)

![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)



![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)



![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
